5-Hydroxy-3-sulfanylpentan-2-one is primarily derived from the thermal treatment of mixtures containing thiamine, cysteine, and xylose. This reaction leads to the formation of various aroma compounds, highlighting its significance in food chemistry and flavor science . The compound is categorized under flavoring agents due to its distinct sulfurous odor and is utilized in the food industry to enhance savory flavors .
The synthesis of 5-hydroxy-3-sulfanylpentan-2-one can be achieved through several methods:
The parameters for these reactions often include temperature control, reaction time, and concentration of reactants to optimize yield and purity.
The molecular structure of 5-hydroxy-3-sulfanylpentan-2-one features a five-carbon chain with a hydroxyl group (-OH) at the second position and a thiol group (-SH) at the third position. The structural representation can be summarized as follows:
The compound's three-dimensional conformation plays a critical role in its reactivity and interaction with other molecules, particularly in biological systems.
5-Hydroxy-3-sulfanylpentan-2-one participates in various chemical reactions:
These reactions are essential not only for flavor development but also for understanding metabolic pathways involving sulfur-containing compounds.
The mechanism of action for 5-hydroxy-3-sulfanylpentan-2-one primarily relates to its role as a flavor compound:
The physical and chemical properties of 5-hydroxy-3-sulfanylpentan-2-one include:
These properties make it suitable for applications in food flavoring and fragrance industries .
5-Hydroxy-3-sulfanylpentan-2-one has diverse applications across several fields:
5-Hydroxy-3-sulfanylpentan-2-one (IUPAC name) represents a β-mercaptoketone derivative with significant organoleptic properties. Its molecular formula is C5H10O2S, corresponding to a molecular weight of 134.20 g/mol. The compound features a pentan-2-one backbone substituted with a sulfanyl (-SH) group at the C3 position and a hydroxy (-OH) group at C5. This bifunctionalization creates distinctive structural and electronic characteristics [1] [9].
The compound is systematically identified through several chemical registry systems:
Table 1: Structural Identifiers of 5-Hydroxy-3-sulfanylpentan-2-one
Identifier Type | Value |
---|---|
Molecular Formula | C5H10O2S |
Exact Mass | 134.0406 Da |
SMILES | CC(=O)C(CCO)S |
InChI | InChI=1S/C5H10O2S/c1-4(7)5(8)2-3-6/h5-6,8H,2-3H2,1H3 |
Spectral characterization reveals the compound’s collision cross-section properties, including predicted CCS values for various adducts. The [M+H]+ ion at m/z 135.04743 exhibits a predicted CCS of 126.7 Ų, while the [M-H]- ion (m/z 133.03287) shows 125.9 Ų [2]. The structural flexibility arising from the sulfur-containing functional group and hydroxy group enables conformational isomerism relevant to its chemical reactivity and sensory interactions.
The compound emerged in heterocyclic chemistry research through its role as a degradation intermediate of thiamine (vitamin B1). Studies of thiamine’s thermal and enzymatic breakdown pathways revealed 5-Hydroxy-3-sulfanylpentan-2-one as a key transient species in the formation of complex sulfur heterocycles [9] [10]. This discovery positioned it as a biosynthetic precursor to numerous thiazole and thiophene derivatives that contribute to roasted and cooked flavors in foods.
The EAWAG-BBD database documents its enzymatic formation via microbial transformation of thiamine, highlighting its intermediary position in sulfur-containing heterocycle biosynthesis [9]. Its structural motif – featuring vicinal carbonyl and thiol functional groups – enables cyclization reactions that generate substituted heterocyclic compounds prevalent in Maillard reaction products. This mechanistic role established its importance in understanding non-enzymatic browning chemistry and flavor development during thermal food processing.
As a high-impact flavor compound, 5-Hydroxy-3-sulfanylpentan-2-one contributes to the aroma profiles of fermented beverages and foods at trace concentrations. Its bioactivity stems from the extraordinary olfactory potency characteristic of mercaptoketones, with sensory thresholds often in the parts-per-trillion range [4] [7].
Table 2: Occurrence and Sensory Impact in Food Matrices
Matrix | Concentration Range | Aroma Descriptor | Biosynthetic Origin |
---|---|---|---|
Beer (refermented) | Trace | Sulfur, Onion | Yeast-mediated transformation of hop cysteine adducts |
Wine | Not quantified | Tropical fruit, Citrus | Ehrlich pathway of sulfur amino acids |
Flavors | Commercial formulations | Grapefruit, Passionfruit | Chemical synthesis or natural extraction |
In beer, it forms during refermentation through two primary biochemical pathways:
Commercial flavor producers (e.g., Augustus Oils, Robinson Brothers) utilize this compound in proprietary formulations where it imparts tropical fruit nuances at optimal concentrations. Stabilized versions (e.g., 10% in propylene glycol or triacetin) facilitate handling of this reactive molecule in industrial applications [4]. The compound’s bioactivity extends to wine, where it participates in complex thiol equilibria that define varietal character, particularly in Sauvignon blanc and related cultivars [5] [7]. Its structural isomer, 3-hydroxy-5-sulfanylpentan-2-one (PubChem CID 20097438), exhibits distinct sensory properties, underscoring structure-activity relationships in sulfur flavor chemistry [3].
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